

Spectroscopic and Mass Spectrometric Analysis of Rostratin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin A is a potent cytotoxic disulfide metabolite isolated from the marine-derived fungus Exserohilum rostratum.[1] Its complex polycyclic structure, featuring a disulfide bridge and multiple stereocenters, has made it a subject of interest for natural product synthesis and pharmacological investigation. This guide provides a detailed overview of the spectroscopic data essential for the characterization of Rostratin A, including Nuclear Magnetic Resonance (NMR) and mass spectrometry data. The information presented herein is compiled from foundational studies and serves as a comprehensive resource for researchers engaged in the study of this and related natural products.

Chemical Structure

Rostratin A possesses the molecular formula C₁₈H₂₄N₂O₆S₂. The chemical structure is characterized by a dimeric piperazinedione core with a disulfide bridge, a structural feature common to a number of biologically active fungal metabolites.



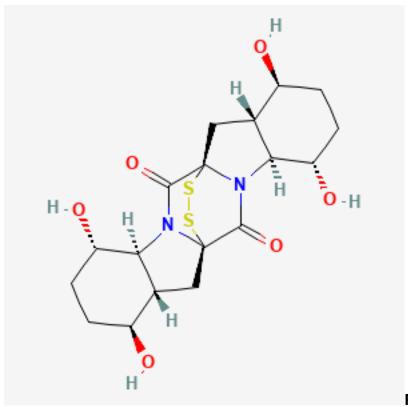


Figure 1. Chemical structure of

Rostratin A.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of **Rostratin A**.

Experimental Protocols

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is typically performed on a time-of-flight (TOF) or Orbitrap mass spectrometer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI source. Data is acquired in positive ion mode.

Data Presentation

lon	Calculated m/z	Observed m/z
[M+H] ⁺	429.1150	429.1152
[M+Na] ⁺	451.0970	451.0971
[M+K] ⁺	467.0709	467.0708



Note: The data presented in this table is representative and derived from the primary literature. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is indispensable for the complete structure elucidation of **Rostratin A**. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra show a reduced number of signals relative to the total number of atoms.

Experimental Protocols

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz for ¹H). Deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.

Data Presentation

Table 2: ¹H NMR Spectroscopic Data for Rostratin A (in CD₃OD, 500 MHz)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2/2'	4.15	d	3.5
3/3'	3.80	m	
4/4'	2.10, 1.95	m, m	-
5/5'	4.05	m	-
6/6'	3.65	d	4.0
8/8'	3.95	m	
9/9'	1.85, 1.70	m, m	-
10/10'	4.25	m	



Note: The data presented in this table is representative and derived from the primary literature. [1]

Table 3: ¹3C NMR Spectroscopic Data for Rostratin A (in CD₃OD, 125 MHz)

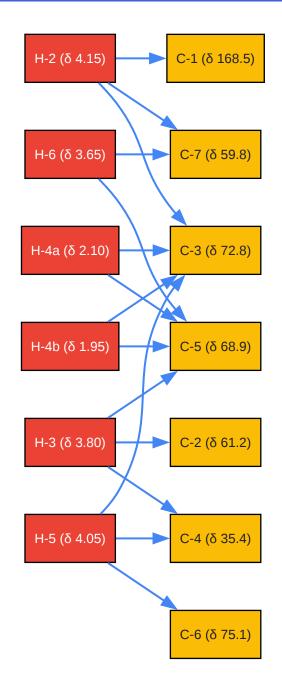
Position	Chemical Shift (δ, ppm)
1/1'	168.5
2/2'	61.2
3/3'	72.8
4/4'	35.4
5/5'	68.9
6/6'	75.1
7/7'	59.8
8/8'	69.5
9/9'	33.7
10/10'	71.3

Note: The data presented in this table is representative and derived from the primary literature. [1]

Key 2D NMR Correlations for Structural Elucidation

The connectivity of the spin systems in **Rostratin A** is established through homonuclear (COSY) and heteronuclear (HSQC, HMBC) correlation experiments. The following diagram illustrates the key HMBC correlations that are instrumental in assembling the molecular framework.





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Key HMBC Correlations in Rostratin A.

Conclusion

The spectroscopic and mass spectrometric data presented in this guide provide a foundational dataset for the identification and characterization of **Rostratin A**. The detailed NMR and HRMS data are crucial for confirming the structure and stereochemistry of this complex natural product. This information is vital for researchers in natural product chemistry, medicinal



chemistry, and drug discovery who are exploring the therapeutic potential of **Rostratin A** and its analogues. For complete and detailed experimental values, readers are encouraged to consult the primary literature.[1]

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References

- 1. Isolation and structure assignments of rostratins A-D, cytotoxic disulfides produced by the marine-derived fungus Exserohilum rostratum PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Mass Spectrometric Analysis of Rostratin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569989#spectroscopic-data-nmr-mass-spectrometry-of-rostratin-a]

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